1,1,1-Trifluoro-3-methylbutan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

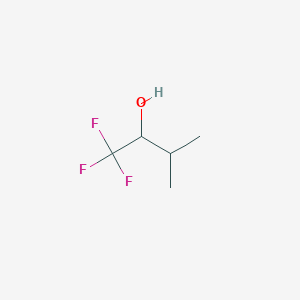

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O/c1-3(2)4(9)5(6,7)8/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIWJHHQCNHQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464640 | |

| Record name | 1,1,1-trifluoro-3-methylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-02-5 | |

| Record name | 1,1,1-trifluoro-3-methylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 382-02-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 1,1,1-Trifluoro-3-methylbutan-2-ol

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of 1,1,1-Trifluoro-3-methylbutan-2-ol. The presence of the trifluoromethyl group introduces distinct and predictable features in each spectrum, making a multi-technique approach essential for unambiguous structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's analytical signature.

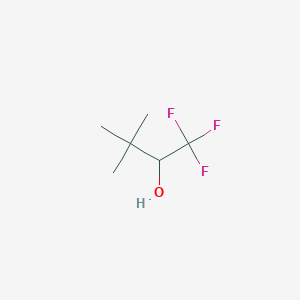

Molecular Structure and Analytical Overview

This compound (CAS No: 382-02-5, Molecular Formula: C₅H₉F₃O, Molecular Weight: 142.12 g/mol ) is a chiral secondary alcohol.[1] Its structure features an isopropyl group adjacent to a trifluoromethyl-substituted carbinol center. This unique arrangement dictates the chemical environment of each atom and, consequently, its spectroscopic behavior.

The analytical strategy hinges on leveraging the strengths of each technique:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information on the carbon-hydrogen framework, the number of unique carbon and fluorine environments, and the connectivity through spin-spin coupling.

-

Infrared (IR) Spectroscopy: Identifies key functional groups, notably the hydroxyl (-OH) group and the carbon-fluorine (C-F) bonds.

-

Mass Spectrometry (MS): Determines the molecular weight and provides structural clues through characteristic fragmentation patterns.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. A comprehensive analysis involves ¹H, ¹³C, and ¹⁹F NMR. The following predicted data is based on established principles and comparison with the non-fluorinated analog, 3-methyl-2-butanol.[2]

Predicted NMR Data Summary

| Nucleus | Atom Position (see structure) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (Hz) |

| ¹H | H on C2 | ~3.8 - 4.2 | Doublet of Quartets (dq) | ³J(H-H) ≈ 3-5, ³J(H-F) ≈ 6-8 |

| H on C3 | ~1.9 - 2.2 | Multiplet (septet or nonet) | ³J(H-H) ≈ 7 | |

| H on OH | Variable | Singlet (broad) | - | |

| H on C4, C5 | ~0.9 - 1.1 | Doublet (d) | ³J(H-H) ≈ 7 | |

| ¹³C | C1 (-CF₃) | ~124 - 128 | Quartet (q) | ¹J(C-F) ≈ 280-290 |

| C2 (-CHOH) | ~73 - 77 | Quartet (q) | ²J(C-F) ≈ 30-35 | |

| C3 (-CH) | ~33 - 36 | Singlet (s) | - | |

| C4, C5 (-CH₃) | ~17 - 19 | Singlet (s) | - | |

| ¹⁹F | F on C1 | ~-75 to -80 | Doublet (d) | ³J(F-H) ≈ 6-8 |

Expertise & Rationale for NMR Predictions

-

¹H NMR: The strong electron-withdrawing effect of the trifluoromethyl group significantly deshields the adjacent methine proton (H on C2), shifting it downfield compared to the ~3.5 ppm shift seen in 3-methyl-2-butanol.[2] This proton will be split into a quartet by the three equivalent fluorine atoms and further split into a doublet by the neighboring proton on C3. The isopropyl methine (H on C3) will be a complex multiplet due to coupling with the six equivalent methyl protons and the C2 proton. The two methyl groups of the isopropyl moiety are diastereotopic and may show slightly different chemical shifts, although they often appear as a single doublet.

-

¹³C NMR: The CF₃ carbon (C1) appears far downfield as a quartet due to the strong one-bond coupling to fluorine.[3] The carbinol carbon (C2) is also significantly affected, appearing as a quartet due to two-bond C-F coupling and shifted downfield from the ~73 ppm seen in the non-fluorinated analog.[1][4] The signals for the isopropyl group (C3, C4, C5) are less affected by the distant CF₃ group and are predicted to be similar to those in 3-methyl-2-butanol.[1]

-

¹⁹F NMR: As all three fluorine atoms are chemically equivalent, a single signal is expected. This signal will be split into a doublet by the vicinal proton on C2.[5] The chemical shift is anticipated in the typical range for a CF₃ group adjacent to a chiral center.

Standard Protocol for NMR Data Acquisition

Caption: Standard workflow for comprehensive NMR analysis.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H Spectrum: Acquire the spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C Spectrum: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon, which simplifies the spectrum and improves the signal-to-noise ratio.

-

¹⁹F Spectrum: Acquire a standard, proton-coupled ¹⁹F spectrum.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for rapid confirmation of key functional groups.

Predicted IR Absorption Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3000 - 2850 | Medium-Strong | C-H Stretch | Alkyl |

| 1300 - 1100 | Strong | C-F Stretch | Trifluoromethyl |

| 1150 - 1050 | Strong | C-O Stretch | Secondary Alcohol |

Rationale and Interpretation

The IR spectrum will be dominated by two key features. First, a broad and strong absorption band in the region of 3600-3200 cm⁻¹ is the hallmark of the O-H stretching vibration from the alcohol group; its broadness is due to intermolecular hydrogen bonding. Second, a series of very strong, sharp absorptions between 1300 and 1100 cm⁻¹ will be present, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group. The presence of both of these features provides compelling evidence for the molecule's identity. Standard alkane C-H stretching and bending vibrations will also be present.

Protocol for ATR-FTIR Spectroscopy

-

Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe after analysis.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and structural information through analysis of fragmentation patterns.

Predicted Mass Spectrometry Fragmentation Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 142 | [C₅H₉F₃O]⁺˙ | - | Molecular Ion [M]⁺˙ (likely low abundance) |

| 99 | [C₄H₈O]⁺˙ | •CF₃ | Loss of trifluoromethyl radical |

| 73 | [C₄H₉O]⁺ | •CF₃, -H | Alpha-cleavage and rearrangement |

| 43 | [C₃H₇]⁺ | C₂H₂F₃O | Cleavage of isopropyl group |

Mechanistic Interpretation of Fragmentation

Upon electron ionization, the molecular ion (m/z 142) is formed. For alcohols, the molecular ion peak is often weak or absent. The most likely fragmentation pathways are initiated by cleavage of bonds adjacent to the oxygen atom (alpha-cleavage).

-

Loss of Isopropyl Group: Cleavage of the C2-C3 bond is a favorable pathway, leading to the loss of an isopropyl radical (•C₃H₇) and the formation of a fragment at m/z 99.

-

Loss of Trifluoromethyl Group: Cleavage of the C1-C2 bond results in the loss of a trifluoromethyl radical (•CF₃), a highly stable radical, to generate an ion at m/z 73.

-

Formation of Isopropyl Cation: The formation of the stable secondary isopropyl cation at m/z 43 is also a highly probable event.

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions: Use a standard non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C.

-

MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range from m/z 35 to 200.

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound is a clear example of synergistic multi-technique characterization. NMR spectroscopy provides the definitive structural framework, IR spectroscopy offers rapid confirmation of essential functional groups, and mass spectrometry confirms the molecular weight while revealing predictable fragmentation patterns. The strong electronic influence of the trifluoromethyl group provides a distinct and readily interpretable signature across all three analytical methods, allowing for confident and unambiguous identification.

References

-

PubChem. 3-methylbutan-2-ol. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. 1H & 13C NMR spectra of 3-methylbutan-2-ol. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

The Royal Society of Chemistry. Supporting Information for Stereoselective Synthesis of 4-Trifluoromethanesulfonate Substituted 3,6-Dihydropyrans. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

- 1. This compound | C5H9F3O | CID 11400829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H NMR spectrum of 3-methylbutan-2-ol (3-methyl-2-butanol), 13C NMR spectra of 3-methylbutan-2-ol (3-methyl-2-butanol), chemical shifts spectra of 3-methylbutan-2-ol (3-methyl-2-butanol) doc brown's advanced level organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. 3-METHYL-2-BUTANOL(598-75-4) 13C NMR spectrum [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Chiral Resolution of 1,1,1-Trifluoro-3-methylbutan-2-ol Enantiomers

Abstract

The enantiomers of 1,1,1-Trifluoro-3-methylbutan-2-ol serve as critical chiral building blocks in modern medicinal chemistry, where the incorporation of trifluoromethyl groups can significantly enhance the pharmacological profiles of new chemical entities[1][2]. Achieving high enantiomeric purity is paramount, as different enantiomers of a drug can exhibit varied pharmacological, pharmacokinetic, and toxicological effects[3]. This technical guide provides an in-depth exploration of the primary methodologies for the chiral resolution of racemic this compound. We will dissect the mechanistic underpinnings and provide field-proven protocols for enzymatic kinetic resolution, diastereomeric crystallization, and chiral high-performance liquid chromatography (HPLC). This document is intended for researchers, chemists, and process development scientists engaged in the synthesis and purification of chiral fluorinated intermediates.

Introduction: The Strategic Importance of Fluorinated Chiral Alcohols

The strategic incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into bioactive molecules is a cornerstone of modern drug design. The CF3 group can modulate key properties such as metabolic stability, lipophilicity, and binding affinity[1]. This compound (CAS 382-02-5) is a prime example of a versatile chiral synthon containing this moiety[4]. Its individual enantiomers are precursors to advanced pharmaceutical intermediates and agrochemicals. Consequently, robust and scalable methods for resolving the racemic mixture into its constituent (R)- and (S)-enantiomers are of significant industrial and academic importance.

This guide moves beyond a simple recitation of methods. It aims to provide a causal understanding of why certain techniques are favored, how critical parameters are optimized, and how to validate the success of the resolution process.

Core Methodology I: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is frequently the method of choice for its high enantioselectivity, mild reaction conditions, and environmental compatibility. The principle of EKR lies in the differential reaction rates of two enantiomers with a chiral catalyst—in this case, an enzyme. For secondary alcohols, lipases are the most widely employed biocatalysts[5][6].

The Causality of Enzymatic Selectivity

Lipases, such as the widely-used Candida antarctica Lipase B (CALB), are serine hydrolases that catalyze the hydrolysis of triglycerides in nature[6][7]. In non-aqueous media, this reactivity is harnessed to catalyze esterification or transesterification reactions[8]. The high enantioselectivity of CALB stems from its three-dimensional active site, which consists of a catalytic triad (Ser-Asp-His) within a chiral pocket[7]. One enantiomer of the racemic alcohol fits sterically and electronically more favorably into this active site, allowing for a much faster rate of acylation compared to its counterpart. This results in a reaction mixture containing one enantiomer as an ester and the other as the unreacted alcohol, both in high enantiomeric excess (e.e.).

Critical Parameters for Optimization

The success of an EKR is not guaranteed; it is a multifactorial system that requires careful optimization.

-

Choice of Enzyme: While CALB (often immobilized as Novozym 435) is a robust starting point, other lipases from Pseudomonas cepacia (PCL) or Candida rugosa (CRL) can sometimes offer complementary or superior selectivity for specific substrates[5][9][10].

-

Acyl Donor: The choice of the acylating agent is critical. Activated esters, such as vinyl acetate, are often preferred because the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction equilibrium forward and rendering the process effectively irreversible[5]. Other donors like isopropenyl acetate or acid anhydrides can also be employed[8].

-

Solvent System: The solvent mediates substrate solubility and can influence enzyme activity and stability. Apolar organic solvents like hexane, toluene, or diisopropyl ether are commonly used to minimize enzyme denaturation and suppress water-dependent side reactions[5][7].

-

Temperature: Temperature affects both reaction rate and enzyme stability. A typical range for lipase-catalyzed resolutions is 30-50°C[7][11]. Higher temperatures increase the rate but can lead to decreased enzyme stability and sometimes lower enantioselectivity.

Data Presentation: Lipase-Catalyzed Resolution

The effectiveness of a kinetic resolution is quantified by the conversion percentage and the enantiomeric excess (e.e.) of both the substrate (alcohol) and the product (ester). From these values, the enantiomeric ratio (E), a measure of the enzyme's selectivity, can be calculated. An E-value greater than 200 is considered excellent for preparative scale resolutions[10].

Table 1: Representative Performance Data for EKR of Secondary Alcohols

| Enzyme | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) | E-Value |

|---|---|---|---|---|---|---|---|

| Novozym 435 (CALB) | Vinyl Acetate | Diisopropyl Ether | 40 | ~50 | >99 | >99 | >200 |

| P. cepacia Lipase | Vinyl Acetate | THF | 30 | ~50 | 92 | >95 | 53[10] |

| Amano Lipase AK | Vinyl Acetate | Toluene | 30 | ~50 | >99 | >99 | >200[11] |

Note: Data is representative for structurally similar secondary alcohols and serves as a strong starting point for the target molecule.

Experimental Protocol: EKR of (±)-1,1,1-Trifluoro-3-methylbutan-2-ol

This protocol is a self-validating system designed for achieving high enantiomeric purity.

-

Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add racemic this compound (1.0 eq), an anhydrous solvent (e.g., Diisopropyl Ether, 0.2 M), and the acyl donor (e.g., Vinyl Acetate, 1.5 eq).

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) to the mixture (typically 10-20% by weight of the substrate).

-

Reaction Execution: Seal the flask and stir the suspension at a controlled temperature (e.g., 40°C).

-

Monitoring: The reaction progress must be monitored to stop at ~50% conversion. Periodically take aliquots, filter the enzyme, and analyze the sample by chiral GC or HPLC (see Section 5) to determine the ratio of alcohol to ester.

-

Work-up: Once ~50% conversion is reached, filter the immobilized enzyme. The enzyme can be washed with fresh solvent and reused. Concentrate the filtrate under reduced pressure.

-

Purification: Separate the unreacted alcohol (e.g., (R)-enantiomer) from the newly formed ester (e.g., (S)-acetate) using standard flash column chromatography on silica gel.

-

Hydrolysis (Optional): The enantiomerically enriched ester can be hydrolyzed (e.g., using K2CO3 in methanol) to yield the corresponding pure alcohol enantiomer[12].

Workflow Visualization

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Core Methodology II: Diastereomeric Crystallization

This classical resolution technique leverages the formation of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility, melting point) and can be separated by conventional means like fractional crystallization[13].

Principle of Separation

The process involves two key steps:

-

Derivatization: The racemic alcohol is reacted with a single, pure enantiomer of a chiral resolving agent to form a mixture of two diastereomers. For an alcohol, this typically involves forming an ester or a salt with a chiral acid or base[13][14].

-

Separation: Due to their different solubilities in a given solvent system, one diastereomer will preferentially crystallize out of the solution, allowing for its separation by filtration. The purified diastereomer is then cleaved to regenerate the desired enantiomer of the alcohol and recover the resolving agent.

Protocol Outline: Diastereomeric Crystallization

-

Monoester Formation: React the racemic this compound with an acid anhydride (e.g., maleic anhydride) to form the corresponding monoester[14].

-

Salt Formation: Dissolve the racemic monoester in a suitable solvent and add one equivalent of an enantiomerically pure chiral base (e.g., cinchonidine, (+)-dehydroabietylamine) to form a diastereomeric salt mixture[14].

-

Crystallization: Carefully screen various solvents to find a system where the solubilities of the two diastereomeric salts are significantly different. Induce crystallization, potentially with seeding, to precipitate the less soluble diastereomer[15].

-

Isolation & Regeneration: Isolate the crystalline salt by filtration. Liberate the enantiomerically enriched alcohol monoester by treatment with acid. Finally, hydrolyze the monoester to obtain the target alcohol enantiomer.

Core Methodology III: Chiral Chromatography

For both analytical-scale determination of enantiomeric excess and preparative-scale separation, chiral HPLC is an indispensable tool[16]. This technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times[17].

The Mechanism of Chiral Recognition

Separation is achieved through transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase. For effective separation, there must be a minimum of three points of interaction between the analyte and the CSP, with at least one being stereochemically dependent[18]. These interactions can include hydrogen bonds, dipole-dipole interactions, steric hindrance, and π-π stacking.

Practical Considerations for Method Development

-

CSP Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose, such as Chiralpak® or Chiralcel® columns) are exceptionally versatile and highly effective for separating a wide range of chiral compounds, including fluorinated alcohols.

-

Mobile Phase: In normal-phase mode, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is adjusted to optimize retention time and resolution[19].

-

Temperature: Column temperature is a critical parameter. Lowering the temperature often enhances the chiral recognition interactions, leading to better separation (higher resolution), although it may increase analysis time and pressure[19].

Analytical Protocol: Chiral HPLC for e.e. Determination

-

Instrumentation: HPLC system equipped with a UV detector.

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar amylose-based CSP.

-

Mobile Phase: n-Hexane / Isopropanol (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a small amount of the sample (racemic standard or from the EKR) in the mobile phase (~0.5 mg/mL).

-

Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the sample from the resolution experiment to determine the peak areas for each enantiomer and calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Workflow Visualization

Caption: Workflow for Chiral HPLC Analysis.

Conclusion

The chiral resolution of this compound is a critical enabling step for its application in asymmetric synthesis. This guide has detailed the three primary methodologies for achieving this separation.

-

Enzymatic Kinetic Resolution stands out for its high selectivity, operational simplicity on a preparative scale, and mild, environmentally benign conditions.

-

Diastereomeric Crystallization remains a powerful, albeit more empirical, method suitable for large-scale industrial processes where solvent screening and process optimization are feasible.

-

Chiral Chromatography is the definitive method for the analytical confirmation of enantiomeric purity and also serves as a viable, high-purity preparative method, particularly at small to medium scales.

The optimal choice of method depends on the required scale, desired purity, available equipment, and economic considerations. A robust development workflow will often involve EKR for bulk separation followed by chiral HPLC for precise analysis and, if necessary, final polishing of the enantiomers to >99.5% e.e.

References

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

- BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. BenchChem Technical Support.

- Davies, H. M. L., Hedley, S. J., & Bohall, B. R. (2005). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. The Journal of Organic Chemistry, 70(26), 10737–10742.

- ResearchGate. (n.d.). Lipase catalyzed kinetic resolution for the production of (S)-3-[5-(4-fluoro-phenyl)

- SciSpace. (n.d.).

- National Institutes of Health. (n.d.).

- ResearchGate. (n.d.). Enantioselective synthesis of C3 fluoro-MEP.

- MilliporeSigma. (n.d.).

-

Lund University. (2010). Residue-specific global fluorination of Candida antarctica lipase B in Pichia pastoris. Molecular BioSystems, 6(9), 1630-1639. [Link]

-

Qin, B., et al. (2013). Directed evolution of Candida antarctica lipase B for kinetic resolution of profen esters. Catalysis Communications, 38, 1-5. [Link]

- MDPI. (n.d.). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols.

- MDPI. (n.d.).

- National Institutes of Health. (n.d.).

- National Institutes of Health. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).

- MilliporeSigma. (n.d.).

- Wikipedia. (n.d.).

- National Institutes of Health. (n.d.).

- VTechWorks. (n.d.).

- Organic Letters. (2007). Enantioselective synthesis of trifluoromethyl-substituted cyclopropanes.

- PubChem. (n.d.). 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol.

- Fluorochem. (n.d.). This compound.

- ResearchGate. (2020).

- National Institutes of Health. (n.d.).

- BenchChem. (n.d.).

-

PubMed. (2006). Enantioseparation of secondary alcohols by diastereoisomeric salt formation. Chirality, 18(2), 116-20. [Link]

- MDPI. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols for the Kinetic Resolution of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide.

- BenchChem. (n.t.). Technical Support Center: Enhancing Chromatographic Resolution of 3-Methyl-1-phenylbutan-2-ol.

- PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- Reddit. (2023).

- National Institutes of Health. (n.d.).

- Crescent Chemical Company. (n.d.). 1 1 1-TRIFLUORO-3-METHYLBUTAN-2-ONE.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Lipase B Candida antarctica, recombinant powder, beige, 9units/mg 9001-62-1 [sigmaaldrich.com]

- 7. Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 14. Enantioseparation of secondary alcohols by diastereoisomeric salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. reddit.com [reddit.com]

- 16. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Stereoselective Synthesis of (R)-1,1,1-Trifluoro-3-methylbutan-2-ol: Strategies and Methodologies for Pharmaceutical Research

Abstract

The incorporation of trifluoromethyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Chiral alcohols bearing a trifluoromethyl moiety are particularly valuable building blocks in the synthesis of complex pharmaceuticals. This technical guide provides an in-depth exploration of the stereoselective synthesis of (R)-1,1,1-Trifluoro-3-methylbutan-2-ol, a key chiral intermediate. We will delve into the primary synthetic strategies, with a focus on asymmetric catalytic reduction and enzymatic resolution, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Trifluoromethylated Chiral Alcohols

The trifluoromethyl (CF3) group is a unique substituent in drug design. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[2] When a trifluoromethyl group is positioned adjacent to a stereocenter, as in the case of (R)-1,1,1-Trifluoro-3-methylbutan-2-ol, the precise control of stereochemistry becomes paramount. The enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicological profiles, making enantioselective synthesis a critical aspect of drug development.[3]

(R)-1,1,1-Trifluoro-3-methylbutan-2-ol serves as a valuable chiral building block for the synthesis of more complex molecules, where the trifluoromethyl- and hydroxyl-bearing stereocenter can be a key element for biological activity. This guide will focus on the two most robust and widely employed strategies for accessing the (R)-enantiomer of this alcohol in high enantiopurity:

-

Asymmetric Reduction of 1,1,1-Trifluoro-3-methylbutan-2-one: This approach involves the direct, enantioselective reduction of the prochiral ketone precursor using chiral catalysts.

-

Enzymatic Kinetic Resolution of racemic-1,1,1-Trifluoro-3-methylbutan-2-ol: This method utilizes enzymes to selectively acylate or hydrolyze one enantiomer from a racemic mixture of the alcohol, allowing for the separation of the desired (R)-enantiomer.

Asymmetric Reduction of 1,1,1-Trifluoro-3-methylbutan-2-one: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[4][5][6][7] The reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline, in the presence of a borane source.

The Catalytic Cycle: A Mechanistic Overview

The enantioselectivity of the CBS reduction is dictated by a well-defined catalytic cycle that involves the formation of a catalyst-borane complex. This complex then coordinates to the ketone in a sterically controlled manner, followed by an intramolecular hydride transfer.

The key steps in the mechanism are as follows:

-

Activation of Borane: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to a molecule of borane (BH3), activating it as a hydride donor.[4][5]

-

Ketone Coordination: The Lewis acidic endocyclic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone. This coordination occurs preferentially at the sterically more accessible lone pair of the oxygen, orienting the larger substituent away from the chiral framework of the catalyst.[4][5]

-

Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon via a six-membered ring transition state.[6] This face-selective hydride transfer results in the formation of the chiral alkoxyborane.

-

Product Release and Catalyst Regeneration: The chiral alkoxyborane is released, and upon acidic workup, yields the desired chiral alcohol. The catalyst is regenerated to continue the cycle.

Experimental Protocol: CBS Reduction of 1,1,1-Trifluoro-3-methylbutan-2-one

This protocol is a representative procedure based on established methods for CBS reductions.[5] Note: This reaction must be conducted under anhydrous conditions as water can significantly decrease the enantiomeric excess.[4][5]

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

-

Borane-dimethyl sulfide complex (BH3·SMe2) or Borane-THF complex (BH3·THF)

-

1,1,1-Trifluoro-3-methylbutan-2-one

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.).

-

Dilute the catalyst with anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (1.0 eq.) dropwise to the stirred solution.

-

Stir the mixture at 0 °C for 15 minutes to allow for the formation of the catalyst-borane complex.

-

Cool the reaction mixture to -30 °C.

-

In a separate flask, prepare a solution of 1,1,1-trifluoro-3-methylbutan-2-one (1.0 eq.) in anhydrous THF.

-

Add the ketone solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below -25 °C.

-

Stir the reaction mixture at -30 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -30 °C.

-

Allow the mixture to warm to room temperature.

-

Add 1 M HCl and stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Wash the combined organic layers with saturated aqueous NaHCO3 and then with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (R)-1,1,1-Trifluoro-3-methylbutan-2-ol.

Expected Outcome and Optimization

The CBS reduction of trifluoromethyl ketones can provide the corresponding chiral alcohols with high enantiomeric excess, often exceeding 90% ee.

| Parameter | Typical Value/Condition | Rationale/Comment |

| Catalyst Loading | 5-10 mol% | Sufficient for efficient catalysis. |

| Temperature | -40 °C to 0 °C | Lower temperatures generally lead to higher enantioselectivity.[4] |

| Borane Source | BH3·SMe2 or BH3·THF | Common and effective borane sources. |

| Expected Yield | 80-95% | Dependent on reaction scale and purification. |

| Expected ee | >90% | Highly dependent on substrate and reaction conditions. |

Enzymatic Kinetic Resolution of racemic-1,1,1-Trifluoro-3-methylbutan-2-ol

Enzymatic kinetic resolution is a powerful and environmentally benign method for obtaining enantiomerically pure compounds. Lipases are a class of enzymes that are particularly effective for the resolution of alcohols.[8][9] The principle of kinetic resolution relies on the different rates at which an enzyme catalyzes a reaction with the two enantiomers of a racemic substrate.

For the resolution of racemic 1,1,1-trifluoro-3-methylbutan-2-ol, a lipase can be used to selectively acylate one enantiomer, leaving the other unreacted. Amano Lipase PS from Burkholderia cepacia is a commonly used and highly effective lipase for the resolution of secondary alcohols.[10][11]

The Principle of Enzymatic Kinetic Resolution

In a typical lipase-catalyzed acylation of a racemic alcohol, the enzyme will preferentially acylate one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other (the (R)-enantiomer). By stopping the reaction at approximately 50% conversion, one can isolate the unreacted (R)-alcohol and the acylated (S)-ester in high enantiomeric excess.

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-1,1,1-Trifluoro-3-methylbutan-2-ol

This protocol is a general procedure for the enzymatic resolution of a racemic alcohol using Amano Lipase PS.[12]

Materials:

-

racemic-1,1,1-Trifluoro-3-methylbutan-2-ol

-

Amano Lipase PS (can be used in free or immobilized form)

-

Vinyl acetate (acyl donor)

-

Anhydrous organic solvent (e.g., diisopropyl ether, toluene, or THF)

-

Celite (for filtering the enzyme)

Procedure:

-

To a flask containing racemic this compound (1.0 eq.), add an anhydrous organic solvent.

-

Add vinyl acetate (1.5-2.0 eq.).

-

Add Amano Lipase PS (typically 10-50% by weight of the substrate).

-

Seal the flask and stir the suspension at a constant temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester, as well as the overall conversion.

-

When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme through a pad of Celite.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (R)-alcohol from the (S)-ester by flash column chromatography on silica gel.

Expected Outcome and Optimization

Enzymatic resolutions can achieve very high enantiomeric excess for both the unreacted substrate and the product.

| Parameter | Typical Value/Condition | Rationale/Comment |

| Enzyme | Amano Lipase PS (Burkholderia cepacia) | Known for high selectivity with secondary alcohols. |

| Acyl Donor | Vinyl acetate | Irreversible reaction due to tautomerization of the vinyl alcohol byproduct. |

| Solvent | Diisopropyl ether, Toluene | Non-polar organic solvents are generally preferred. |

| Temperature | 30-45 °C | Optimal for lipase activity and stability. |

| Conversion | ~50% | Theoretical maximum yield for one enantiomer is 50%. |

| Expected ee | >99% | Possible for both the unreacted alcohol and the ester product. |

Product Analysis: Chiral HPLC

Verifying the enantiomeric purity of the synthesized (R)-1,1,1-Trifluoro-3-methylbutan-2-ol is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[13][14][15]

Method Development for Chiral HPLC

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). For trifluoromethyl-substituted alcohols, polysaccharide-based CSPs are highly effective.[13]

General Starting Conditions for Chiral HPLC Analysis:

-

Column: A polysaccharide-based chiral column such as Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative).[13]

-

Mobile Phase (Normal Phase): A mixture of n-hexane and an alcohol modifier, typically isopropanol (IPA) or ethanol. A common starting point is 90:10 (v/v) n-hexane/IPA. The ratio can be adjusted to optimize resolution.[13]

-

Flow Rate: 0.5-1.0 mL/min for a standard analytical column (e.g., 4.6 mm ID).

-

Temperature: Ambient or controlled at a constant temperature (e.g., 25 °C) for reproducibility.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore.

Data Interpretation

A successful chiral separation will show two distinct peaks in the chromatogram, corresponding to the (R) and (S) enantiomers. The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers:

% ee = [ (A_major - A_minor) / (A_major + A_minor) ] x 100

Conclusion and Future Perspectives

The stereoselective synthesis of (R)-1,1,1-Trifluoro-3-methylbutan-2-ol is readily achievable through well-established and reliable methodologies. Both the asymmetric CBS reduction of the corresponding ketone and the enzymatic kinetic resolution of the racemic alcohol offer excellent enantioselectivity and good yields.

The choice between these methods often depends on practical considerations such as the availability of starting materials, cost of reagents and catalysts, and scalability requirements. For large-scale synthesis, the development of a robust catalytic asymmetric reduction is often preferred due to its higher theoretical yield compared to a kinetic resolution. However, enzymatic resolutions offer the advantages of mild reaction conditions, high enantiopurity, and the use of environmentally benign catalysts.

As the demand for enantiomerically pure, fluorinated building blocks continues to grow in the pharmaceutical industry, the optimization and development of new, more efficient synthetic routes will remain an active area of research. Advances in catalyst design, biocatalysis, and continuous flow chemistry are expected to further enhance our ability to produce these valuable chiral intermediates with even greater efficiency and sustainability.

References

-

Wikipedia. (n.d.). Corey–Itsuno reduction. [Link]

-

NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

-

YouTube. (2021). CBS Reduction, Enantioselective Catalysis. [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

-

IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. [Link]

-

National Institutes of Health. (n.d.). SYNTHESIS AND OPTICAL RESOLUTION OF HIGH AFFINITY P2-LIGANDS FOR HIV-1 PROTEASE INHIBITORS. [Link]

-

Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

-

National Institutes of Health. (n.d.). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

National Center for Biotechnology Information. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

National Center for Biotechnology Information. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. [Link]

-

Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

-

Royal Society of Chemistry. (n.d.). Trifluoromethyl syn- or anti-γ-amino alcohols by one-pot solvent-free Mannich-type reactions under temperature control. [Link]

-

Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]

-

Linear Chemicals. (n.d.). Lipase. [Link]

-

MDPI. (2017). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]

-

TU Delft Repository. (n.d.). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. [Link]

Sources

- 1. ymc.co.jp [ymc.co.jp]

- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. repository.tudelft.nl [repository.tudelft.nl]

- 10. re.public.polimi.it [re.public.polimi.it]

- 11. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SYNTHESIS AND OPTICAL RESOLUTION OF HIGH AFFINITY P2-LIGANDS FOR HIV-1 PROTEASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]

An In-Depth Technical Guide to the Stereoselective Synthesis of (S)-1,1,1-Trifluoro-3-methylbutan-2-ol

Abstract

The enantiomerically pure chiral alcohol, (S)-1,1,1-Trifluoro-3-methylbutan-2-ol, represents a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the primary stereoselective synthetic strategies to obtain this important chiral intermediate, with a focus on asymmetric reduction of the corresponding prochiral ketone and enzymatic kinetic resolution. We will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and offer insights into the practical aspects of reaction optimization and product characterization.

Introduction: The Significance of Chiral Fluorinated Building Blocks

The incorporation of fluorine and fluorinated moieties into organic molecules is a well-established strategy in modern drug design. The trifluoromethyl (CF3) group, in particular, is prized for its unique electronic properties and steric profile.[1][2] When installed at a stereocenter, as in (S)-1,1,1-Trifluoro-3-methylbutan-2-ol, it provides a three-dimensional scaffold that can be elaborated into a wide array of complex, biologically active compounds. The stereoselective synthesis of such chiral building blocks is therefore of paramount importance, as the biological activity of enantiomers can differ significantly. This guide will focus on robust and scalable methods to access the (S)-enantiomer of 1,1,1-Trifluoro-3-methylbutan-2-ol with high enantiopurity.

Strategic Approaches to the Synthesis of (S)-1,1,1-Trifluoro-3-methylbutan-2-ol

The primary retrosynthetic disconnection for (S)-1,1,1-Trifluoro-3-methylbutan-2-ol leads back to the prochiral ketone, 1,1,1-trifluoro-3-methylbutan-2-one. Consequently, the most direct and atom-economical approach is the asymmetric reduction of this ketone. Alternatively, the racemic alcohol can be synthesized and then resolved into its constituent enantiomers.

This guide will focus on three principal strategies:

-

Asymmetric Transfer Hydrogenation (ATH): A powerful method that utilizes a chiral catalyst to transfer hydrogen from a simple hydrogen donor (e.g., formic acid or isopropanol) to the ketone.

-

Chiral Oxazaborolidine-Mediated Reduction (Corey-Itsuno Reduction): A highly reliable and predictable method employing a stoichiometric borane reductant in the presence of a catalytic amount of a chiral oxazaborolidine.

-

Enzymatic Kinetic Resolution: A biocatalytic approach that uses an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted (S)-alcohol.

Asymmetric Transfer Hydrogenation (ATH) via Noyori-type Catalysis

Asymmetric transfer hydrogenation, pioneered by Noyori and coworkers, is a cornerstone of modern asymmetric synthesis. The reaction typically employs a ruthenium catalyst bearing a chiral diamine ligand.[3][4][5][6] For the reduction of 1,1,1-trifluoro-3-methylbutan-2-one, a catalyst such as RuCl is an excellent candidate.

Mechanism of Noyori-type Asymmetric Transfer Hydrogenation

The catalytic cycle involves the formation of a ruthenium hydride species, which is the active reducing agent. The stereoselectivity arises from the chiral environment created by the TsDPEN ligand, which directs the hydride transfer to one face of the coordinated ketone. The arene ligand on the ruthenium center also plays a crucial role in stabilizing the transition state through CH-π interactions.[5]

Experimental Protocol: Asymmetric Transfer Hydrogenation

The following is a representative protocol based on the successful asymmetric transfer hydrogenation of other α-trifluoromethyl ketones. Optimization may be required for this specific substrate.[3]

-

Catalyst Preparation: In a glovebox, to an oven-dried vial, add RuCl (0.01 equivalents).

-

Reaction Setup: Remove the vial from the glovebox and add 1,1,1-trifluoro-3-methylbutan-2-one (1.0 equivalent).

-

Solvent and Reagent Addition: Add a 5:2 mixture of formic acid and triethylamine (as the hydrogen source) and an appropriate solvent (e.g., dichloromethane or acetonitrile).

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 28 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Corey-Itsuno (CBS) Asymmetric Reduction

The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly versatile and predictable method for the enantioselective reduction of prochiral ketones.[7][8][9][10][11] The reaction utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone substrate, thereby directing the hydride transfer to a specific face of the carbonyl group.

Mechanism of the Corey-Itsuno Reduction

The mechanism involves the formation of a complex between the CBS catalyst and borane. The nitrogen atom of the oxazaborolidine acts as a Lewis base, coordinating to the borane and activating it as a hydride donor. The endocyclic boron atom of the catalyst then acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone. This ternary complex adopts a rigid, chair-like six-membered transition state, which accounts for the high degree of stereocontrol.[7][8]

Experimental Protocol: Corey-Itsuno Reduction

The following is a general protocol for the CBS reduction of a ketone. Specific conditions may need to be optimized.[7]

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Borane Addition: Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (BH3·SMe2) or a solution of borane in THF (1.0 M). Stir for 10-15 minutes.

-

Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature) and add a solution of 1,1,1-trifluoro-3-methylbutan-2-one (1.0 equivalent) in anhydrous THF dropwise over a period of time.

-

Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.

-

Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the product by flash chromatography.

Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. In the context of (S)-1,1,1-Trifluoro-3-methylbutan-2-ol, enzymatic kinetic resolution of the racemic alcohol is a viable strategy. This method relies on an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., acylation) on one of the enantiomers of the racemic mixture, leaving the other enantiomer unreacted.

Principle of Lipase-Catalyzed Kinetic Resolution

Lipases are enzymes that catalyze the hydrolysis of esters in an aqueous environment. In organic solvents, they can catalyze the reverse reaction, esterification or transesterification. In a kinetic resolution, the lipase selectively acylates one enantiomer of the racemic alcohol at a much faster rate than the other. For the synthesis of the (S)-alcohol, a lipase that preferentially acylates the (R)-enantiomer would be chosen. The reaction is stopped at approximately 50% conversion, at which point the mixture contains the acylated (R)-ester and the unreacted (S)-alcohol, which can then be separated.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: To a flask, add racemic this compound (1.0 equivalent), an organic solvent (e.g., toluene or tert-butyl methyl ether), and an acyl donor (e.g., vinyl acetate, 1.5 equivalents).

-

Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase B, Novozym 435) to the mixture.

-

Reaction Conditions: Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: Monitor the conversion by GC or HPLC.

-

Separation: When the conversion reaches approximately 50%, filter off the enzyme.

-

Purification: Remove the solvent under reduced pressure and separate the (S)-alcohol from the (R)-ester by column chromatography.

Comparison of Synthetic Strategies

| Strategy | Catalyst/Reagent | Typical e.e. (%) | Yield (%) | Advantages | Disadvantages |

| Asymmetric Transfer Hydrogenation | RuCl | >95 | >90 | High yields and enantioselectivity, low catalyst loading. | Requires specialized catalyst and inert atmosphere. |

| Corey-Itsuno Reduction | (S)-CBS Catalyst / BH3 | >95 | >90 | High predictability, commercially available catalyst. | Requires stoichiometric borane, sensitive to moisture. |

| Enzymatic Kinetic Resolution | Lipase (e.g., Novozym 435) | >99 | <50 (for desired enantiomer) | High enantioselectivity, mild conditions, environmentally friendly. | Maximum theoretical yield of 50%, requires separation of product from ester. |

Purification and Characterization

Purification

The crude product from any of the above syntheses can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the alcohol.

Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC).

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H, is recommended.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v) is a good starting point for method development.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram.

Conclusion

The stereoselective synthesis of (S)-1,1,1-Trifluoro-3-methylbutan-2-ol can be effectively achieved through several robust methods. Asymmetric transfer hydrogenation and Corey-Itsuno reduction of the corresponding ketone offer direct routes with high yields and excellent enantioselectivity. Enzymatic kinetic resolution provides an alternative with exceptional enantiopurity, albeit with a theoretical maximum yield of 50% for the desired enantiomer. The choice of method will depend on factors such as scale, cost, and available equipment. The protocols and insights provided in this guide should serve as a valuable resource for researchers and drug development professionals in accessing this important chiral building block.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553. Available at: [Link]

-

NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

-

Chem-Station. (2014, June 18). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]

-

YouTube. (2021, April 30). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link] (Note: A representative, non-active link is used as the original may not be stable).

-

Halocarbon Life Sciences. (2020, December 20). Fluorinated Building Blocks. Retrieved from [Link]

- Toste, F. D., & coworkers. (2025). Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. ACS Organic & Inorganic Au. (Note: This is a representative citation based on the provided search results).

-

Chem-Station. (2014, October 16). Noyori Asymmetric Hydrogenation. Retrieved from [Link]

-

Center for Nonlinear Studies. (2021, April 27). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Retrieved from [Link]

-

NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. Retrieved from [Link]

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. cnls.lanl.gov [cnls.lanl.gov]

- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. youtube.com [youtube.com]

- 11. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to the Biological Activity Screening of 1,1,1-Trifluoro-3-methylbutan-2-ol Derivatives

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. The 1,1,1-Trifluoro-3-methylbutan-2-ol moiety, a trifluoromethyl carbinol, represents a promising starting point for the development of novel therapeutic agents due to its unique stereoelectronic properties. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on how to systematically screen derivatives of this scaffold for biological activity. Moving beyond mere protocol recitation, this document elucidates the causal reasoning behind experimental choices, establishing a self-validating, tiered screening cascade designed to identify and characterize novel bioactive compounds efficiently.

Introduction: The Strategic Value of the Trifluoromethyl Carbinol Scaffold

The trifluoromethyl (CF3) group is a powerful bioisostere for various functional groups, profoundly influencing a molecule's properties.[1][2][3] Its high electronegativity can alter the pKa of nearby functionalities, while its lipophilicity can enhance membrane permeability and bioavailability.[2][3][4] Specifically, the trifluoromethyl carbinol motif (R-C(OH)CF3) is present in a range of biologically active molecules.[5][6][7] The introduction of the CF3 group can block metabolic oxidation, a critical advantage in drug design, leading to improved pharmacokinetic profiles.[1][3][8]

Derivatives of this compound offer a synthetically accessible library of compounds where systematic modifications can be made to the molecule's core to explore structure-activity relationships (SAR). This guide outlines a logical, multi-tiered approach to screen such a library, beginning with broad, high-throughput primary assays and progressing to more complex, mechanism-of-action studies for validated "hit" compounds.

The Screening Cascade: A Tiered Approach to Hit Discovery

A successful screening campaign is a balance of breadth, depth, and resource management. A tiered or hierarchical approach ensures that the most promising compounds are advanced, while inactive or problematic compounds are eliminated early. This prevents the costly and time-consuming investigation of irrelevant molecules.

Our proposed workflow is structured into three main tiers:

-

Tier 1: Primary Screening: High-throughput assays to identify initial "hits" with any biological activity in broad areas like cytotoxicity and antimicrobial effects.

-

Tier 2: Secondary Screening & Validation: Dose-response studies and orthogonal assays to confirm the activity of primary hits and eliminate false positives.

-

Tier 3: Mechanism of Action (MoA) Elucidation: In-depth biological and biochemical assays to understand how a validated compound exerts its effect at a molecular level.[9][10]

Caption: A tiered workflow for screening novel this compound derivatives.

Tier 1: Primary Screening Protocols

The goal of primary screening is to rapidly assess a library of derivatives at a single, relatively high concentration (e.g., 10-50 µM) to identify any compounds exhibiting biological activity.

General Cytotoxicity Screening

Many effective drugs, particularly in oncology, function by inducing cell death.[11] Therefore, a general cytotoxicity assay is an excellent starting point. The resazurin (AlamarBlue) assay is recommended for its sensitivity, cost-effectiveness, and compatibility with high-throughput screening.[12][13][14]

Principle: Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial reductases in metabolically active (viable) cells to the pink and highly fluorescent resorufin.[15][16] A decrease in fluorescence compared to untreated controls indicates a loss of cell viability.

Experimental Protocol: Resazurin Cytotoxicity Assay

-

Cell Seeding: Plate a human cancer cell line (e.g., A549 lung carcinoma) in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of each derivative in DMSO. Dilute the compounds in cell culture media to the final screening concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤0.5% to avoid solvent toxicity. Replace the old media with the compound-containing media. Include "cells-only" (negative control) and "media-only" (blank) wells.

-

Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Reagent Addition: Add resazurin solution to each well to a final concentration of ~0.15 mg/mL.[13]

-

Final Incubation & Measurement: Incubate for 2-4 hours. Measure fluorescence using a plate reader with an excitation of ~540-560 nm and an emission of ~590 nm.[14]

-

Data Analysis: Subtract the blank reading from all wells. Calculate the percent viability for each compound relative to the negative control. "Hits" are typically defined as compounds that reduce viability below a certain threshold (e.g., <50% viability).

Antimicrobial Screening

The search for novel antimicrobial agents is a global health priority.[12][17] A simple and effective primary screen is a spot-test modification of the Minimum Inhibitory Concentration (MIC) assay.[18]

Principle: This assay determines if a specific concentration of a compound can inhibit the visible growth of a microorganism.

Experimental Protocol: Single-Point Antimicrobial Inhibition Assay

-

Microorganism Preparation: Grow representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in a suitable broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).[19]

-

Plate Preparation: In a 96-well plate, add the test compounds diluted in broth to the desired final concentration (e.g., 64 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well.[19] Include a positive control (a known antibiotic like ciprofloxacin) and a negative control (inoculum with no compound).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Hit Identification: Visually inspect the wells for turbidity. Wells that remain clear, like the positive control, indicate growth inhibition and are scored as primary hits.

Tier 2: Secondary Screening & Hit Validation

Primary hits must be confirmed to ensure they are real and not artifacts. This tier focuses on quantifying the potency of the compounds and ruling out common false positives.

Dose-Response Analysis (IC50 / MIC Determination)

The potency of a hit compound is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) for cytotoxic compounds or the Minimum Inhibitory Concentration (MIC) for antimicrobial agents.

Protocol: The protocols are similar to the primary screens, but instead of a single concentration, a serial dilution (e.g., 8-point, 2-fold) of the compound is tested. The resulting viability or growth data is plotted against the logarithm of the compound concentration, and a sigmoidal curve is fitted to determine the IC50 or MIC value.

Data Presentation: Hypothetical IC50 Values

| Compound ID | Scaffold Modification | IC50 (µM) vs. A549 Cells |

| TFM-001 | Parent Scaffold | > 100 |

| TFM-002 | 4-Chloro Phenyl addition | 15.2 |

| TFM-003 | 3,5-Dimethyl Phenyl addition | 5.8 |

| TFM-004 | 4-Methoxy Phenyl addition | 45.1 |

| Doxorubicin | Positive Control | 0.8 |

Orthogonal Assays

An orthogonal assay measures the same biological endpoint (e.g., cell viability) using a different technology or principle. This is a critical step to eliminate hits that interfere with the primary assay's detection method. For a resazurin-based primary screen, a good orthogonal assay is an ATP-based viability assay (e.g., CellTiter-Glo®), which measures the level of ATP in viable cells as an indicator of metabolic activity. A compound that is a true cytotoxic agent should be active in both assays.

Tier 3: Elucidating the Mechanism of Action (MoA)

For validated hits with compelling potency and selectivity, the next stage is to investigate how they work. This is a complex, hypothesis-driven process that can involve a wide range of experiments.[9][10][20]

Example MoA Pathway for a Cytotoxic Hit:

If a compound is confirmed to be cytotoxic, a key question is whether it induces apoptosis (programmed cell death) or necrosis.

Caption: Hypothetical workflow to investigate an apoptotic mechanism of action.

Protocol Example: Caspase-Glo® 3/7 Assay

Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. The reagent contains a proluminescent caspase-3/7 substrate; when cleaved by active caspases, it releases a substrate for luciferase, generating a light signal proportional to caspase activity.

-

Cell Treatment: Seed and treat cells with the hit compound at various concentrations (e.g., 0.5x, 1x, and 2x its IC50) for a relevant time period (e.g., 24 hours).

-

Reagent Preparation & Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add the reagent directly to the wells of the assay plate.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Measurement: Read the luminescence on a plate reader. An increase in luminescence relative to untreated cells indicates the activation of apoptosis.

Conclusion and Future Directions

This guide presents a structured and scientifically rigorous framework for the biological activity screening of this compound derivatives. By employing a tiered approach—from broad primary screens to specific mechanism-of-action studies—researchers can efficiently identify and validate novel bioactive compounds. The rationale provided for each experimental choice is intended to empower scientists to adapt these protocols to their specific libraries and research questions. Hits identified through this cascade can serve as valuable starting points for lead optimization, further structure-activity relationship studies, and the development of next-generation therapeutic agents.

References

- Fluorine in drug discovery: Role, design and case studies.Google Search.

- Determining the mode of action of bioactive compounds.PubMed.

- Mechanisms of action of food bioactive compounds based on network pharmacology.

- The role of fluorine in medicinal chemistry.Taylor & Francis Online.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- Roles of Fluorine in Drug Design and Drug Action.Bentham Science.

- The role of fluorine in medicinal chemistry.PubMed.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- MTT assay protocol.Abcam.

- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.Benchchem.

- Biologically active compounds featuring a trifluoromethyl carbinol motif.

- Determining the mode of action of bioactive compounds.

- Bioactive Molecules and Their Mechanisms of Action.PubMed Central.

- Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applic

- Selection of an Optimal Cytotoxicity Assay for Undergradu

- Examples of bioactive molecules containing trifluoromethyl carbinol.

- Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability.

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents.PubMed Central.

- Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones.

- Resazurin assay for cell viability & cytotoxicity.BMG LABTECH.

- Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity D

- Design and biological activity of trifluoromethyl containing drugs.Wechem.

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.PubMed Central.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determining the mode of action of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files.eric.ed.gov [files.eric.ed.gov]

- 14. bmglabtech.com [bmglabtech.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1,1,1-Trifluoro-3-methylbutan-2-ol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1,1,1-Trifluoro-3-methylbutan-2-ol, a fluorinated alcohol of significant interest in chemical synthesis, materials science, and pharmaceutical development. For researchers, scientists, and drug development professionals, understanding the solubility of this compound is critical for its effective application, from reaction medium selection to formulation and purification.

Introduction: The Significance of this compound

This compound, with the chemical formula C5H9F3O, is a chiral fluorinated alcohol that combines the structural features of a secondary alcohol with a trifluoromethyl group.[1] This unique combination imparts distinct physicochemical properties, including high polarity, strong hydrogen bonding capabilities, and a unique lipophilicity profile.[2] These characteristics make it a valuable building block in organic synthesis and a potential component in advanced materials and pharmaceutical formulations. A thorough understanding of its solubility in various organic solvents is paramount for harnessing its full potential.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The solubility of this compound is influenced by a combination of factors inherent to its molecular structure:

-